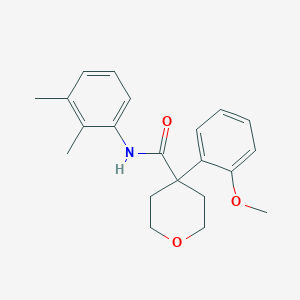
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide (DMPMO) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. DMPMO is a derivative of 2,3-dimethylphenyl oxane-4-carboxamide, which is a small molecule that can be synthesized from a variety of starting materials. DMPMO has been studied for its ability to act as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes. DMPMO has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
作用机制
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide works by inhibiting the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of many cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3K, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its effects on biochemical and physiological processes. In cell culture studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In animal studies, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity in diabetic mice. In addition, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production. This makes it an attractive compound for laboratory experiments. However, it is important to note that N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a novel compound, and its effects on biochemical and physiological processes have not been extensively studied. Therefore, there are some limitations to the use of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide in laboratory experiments.
未来方向
Despite the promising results of preliminary studies, more research is needed to fully understand the effects of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide on biochemical and physiological processes. Further research should focus on the mechanism of action of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide, as well as its effects on other diseases. In addition, studies should be conducted to determine the optimal dosage and delivery method for N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide. Finally, studies should be conducted to determine the potential toxicity of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide and to develop strategies for minimizing any potential side effects.
合成方法
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide can be synthesized by a variety of methods, including the reaction of 2,3-dimethylphenyl oxane-4-carboxamide with 2-methoxyphenyl boronic acid in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The synthesis of N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is relatively straightforward and can be scaled up for large-scale production.
科学研究应用
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, melanoma, and prostate cancer. In diabetes, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce glucose levels and improve insulin sensitivity. In inflammation, N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide has been shown to reduce inflammation and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUPMPIRQTPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
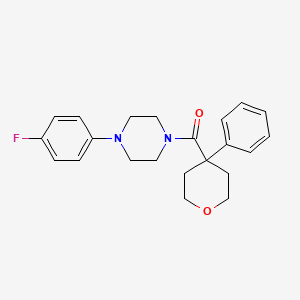
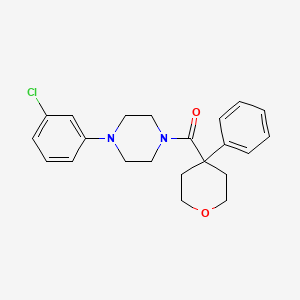

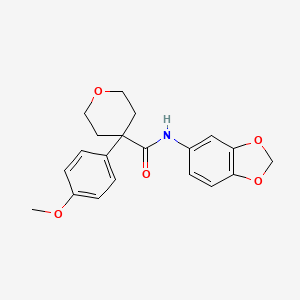
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
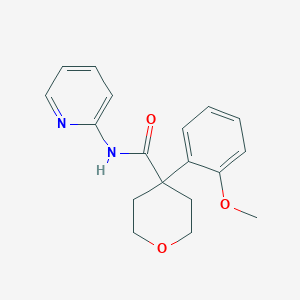
![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)